molecular formula C16H8F6O4 B13665896 Bis[2-(trifluoromethyl)benzoyl] Peroxide

Bis[2-(trifluoromethyl)benzoyl] Peroxide

Cat. No.: B13665896
M. Wt: 378.22 g/mol
InChI Key: JRCKXKDOCDYUNQ-UHFFFAOYSA-N
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Description

BPO is widely used in pharmaceuticals (e.g., acne treatments) and industrial settings due to its oxidizing properties . The trifluoromethyl variant likely shares structural similarities but incorporates fluorine atoms, which may enhance thermal stability or reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C16H8F6O4

Molecular Weight

378.22 g/mol

IUPAC Name

[2-(trifluoromethyl)benzoyl] 2-(trifluoromethyl)benzenecarboperoxoate

InChI

InChI=1S/C16H8F6O4/c17-15(18,19)11-7-3-1-5-9(11)13(23)25-26-14(24)10-6-2-4-8-12(10)16(20,21)22/h1-8H

InChI Key

JRCKXKDOCDYUNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(trifluoromethyl)benzoyl] Peroxide typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetone, and the product is purified through recrystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability, often involving temperature control and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(trifluoromethyl)benzoyl] Peroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions include trifluoromethylated benzoyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Bis[2-(trifluoromethyl)benzoyl] Peroxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2-(trifluoromethyl)benzoyl] Peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals initiate various chemical reactions by abstracting hydrogen atoms or adding to unsaturated bonds. The molecular targets include unsaturated hydrocarbons and other reactive species, leading to the formation of new chemical bonds and products[4][4].

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on benzoyl peroxide and its derivatives; however, extrapolating from these findings, the following comparisons can be inferred:

Structural and Reactivity Differences

  • Benzoyl Peroxide (BPO) : A simple aromatic peroxide with two benzoyl groups. It decomposes exothermically to generate free radicals, enabling polymerization initiation or antimicrobial action .
  • This could result in higher thermal stability or controlled radical release .

Research Findings and Limitations

  • BPO-Clindamycin Synergy: Combination therapy reduces inflammatory acne lesions by 60% compared to monotherapies .
  • Gaps in Evidence: No direct studies on Bis[2-(trifluoromethyl)benzoyl] Peroxide were found. Comparative analysis relies on extrapolation from BPO data and fluorine chemistry principles.

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